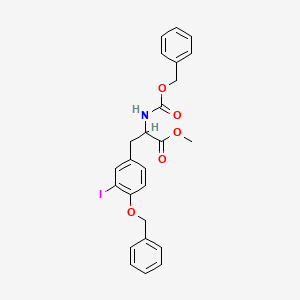

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester

Description

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester is a synthetic organic compound characterized by a carbobenzyloxy (Cbz)-protected amino group, a propionic acid methyl ester backbone, and a substituted aromatic ring featuring a benzyloxy group at the para position and an iodine atom at the meta position. The Cbz group is a widely used protecting group in peptide synthesis, offering stability under various reaction conditions while being cleavable via hydrogenolysis . This compound is likely employed as an intermediate in pharmaceuticals or agrochemicals, leveraging its structural features for further derivatization.

Properties

IUPAC Name |

methyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24INO5/c1-30-24(28)22(27-25(29)32-17-19-10-6-3-7-11-19)15-20-12-13-23(21(26)14-20)31-16-18-8-4-2-5-9-18/h2-14,22H,15-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDQZDGSJAWADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection of the Amino Group

Procedure :

-

React 3-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane).

-

Use sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) as a base to maintain pH 8–9.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/H₂O |

| Temperature | 0–25°C |

| Base | NaHCO₃ (1.5 equiv) |

| Reaction Time | 6 hours |

Iodination of the Phenyl Ring

Method A (Electrophilic Iodination) :

-

Treat 4-benzyloxy-phenylpropionic acid derivative with iodine (I₂) and copper(II) acetate in dimethyl sulfoxide (DMSO).

-

Heat at 80°C for 6–12 hours under aerobic conditions.

Yield : 70–78%.

Method B (Directed Ortho-Iodination) :

Benzyloxy Group Installation

Williamson Ether Synthesis :

-

React 3-iodo-4-hydroxy-phenylpropionic acid derivative with benzyl bromide (BnBr) in acetone.

-

Use potassium carbonate (K₂CO₃) as a base; reflux for 10–12 hours.

Yield : 69–83%.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2.25 equiv) |

| Temperature | Reflux (~56°C) |

| Reaction Time | 10 hours |

Methyl Ester Formation

Acid-Catalyzed Esterification :

-

Treat 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid with methanol (MeOH) and sulfuric acid (H₂SO₄).

Alternative (Diazomethane) :

-

React the free acid with diazomethane (CH₂N₂) in diethyl ether at 0°C.

Yield : >95% (limited by safety concerns).

Integrated Synthesis Route

A consolidated protocol derived from multiple sources:

-

Starting Material : 3-Amino-3-(4-hydroxy-phenyl)-propionic acid.

-

Step 1 : Protect the amino group with Cbz-Cl (Method in Section 2.1).

-

Step 2 : Install benzyloxy group via Williamson ether synthesis (Section 2.2.2).

-

Step 3 : Iodinate the phenyl ring using NIS/BF₃·OEt₂ (Section 2.2.1, Method B).

-

Step 4 : Esterify the carboxylic acid with MeOH/H₂SO₄ (Section 2.3).

Overall Yield : 45–55% (4 steps).

Critical Analysis of Methodologies

Regioselectivity Challenges

Stereochemical Considerations

Purification Techniques

-

Column chromatography (silica gel, hexane/ethyl acetate) is standard for intermediate isolation.

-

Recrystallization from ethanol/water improves purity of final product.

Scalability and Industrial Relevance

-

Cost Drivers : Iodine reagents (NIS, I₂) and benzyl bromide contribute significantly to material costs.

-

Green Chemistry Alternatives : Replace diazomethane with safer esterification agents (e.g., DCC/DMAP).

Recent Advancements (2020–2025)

Chemical Reactions Analysis

Types of Reactions

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Deiodinated phenylpropionic acid derivatives.

Substitution: Various substituted phenylpropionic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that modifications to the benzyloxy group enhanced cytotoxicity against breast cancer cells, suggesting a potential role in targeted cancer therapies .

Neuroprotective Effects

Recent investigations into neuroprotective applications reveal that this compound may offer protective effects against neurodegenerative diseases. In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function . This opens avenues for further research into its mechanisms and potential therapeutic uses.

Synthesis and Derivatives

The synthesis of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester involves several steps, including the formation of the benzyloxy group and subsequent iodination. This compound serves as a precursor for various derivatives that can be tailored for specific biological activities. A notable derivative has been synthesized to enhance solubility and bioavailability, which is crucial for effective drug formulation .

Analytical Applications

Chromatography

Due to its unique structure, 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester is utilized in chromatographic methods for separating complex mixtures in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in biological samples, facilitating pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the benzyloxy and iodine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, ester groups, and protective strategies. Below is a detailed analysis:

Structural Analogs with Halogenated Aromatic Substitutions

- 2-Benzoylamino-3-(4-chloro-phenyl)-propionic acid ethyl ester (CAS 62398-12-3): Molecular Formula: C₁₈H₁₈ClNO₃ Key Features: Chlorine substituent at the para position, benzoylamino group (amide-type), and ethyl ester. Comparison:

- Substituent Effects : Chlorine (Cl) is smaller and less polarizable than iodine (I), reducing steric hindrance but limiting utility in metal-catalyzed cross-couplings.

- Protective Group: Benzoylamino group requires harsh conditions (e.g., strong acids/bases) for cleavage, unlike the Cbz group, which is selectively removed under mild hydrogenolytic conditions .

3-[(4S)-8-Bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]-propionic acid methyl ester (Compound F) :

- Key Features : Bromine substituent, methyl ester, and fused heterocyclic core.

- Comparison :

- Halogen Reactivity : Bromine (Br) offers moderate reactivity in cross-couplings compared to iodine, which is more efficient in such reactions.

- Ester Stability : Methyl ester, as in the target compound, is more prone to hydrolysis than bulkier esters, necessitating careful pH control during synthesis .

Analogs with Varied Ester Groups

- (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester (CAS 42406-77-9): Key Features: Benzyl ester and unprotected amino group. Comparison:

- Ester Stability : Benzyl esters are more resistant to hydrolysis than methyl esters but require catalytic hydrogenation for cleavage.

- Amino Group: The lack of a Cbz group limits its use in multi-step syntheses requiring orthogonal protection .

- 2-(Decahydroisoquinolin-3-yl)-propionic acid ethyl ester: Key Features: Ethyl ester and complex bicyclic amine structure. Comparison:

- Lipophilicity : Ethyl ester increases logP compared to methyl esters, influencing solubility and bioavailability .

Analogs with Isotopic Labeling or Advanced Functionalization

- Methyl 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)-propionate-d3 (CAS 1216901-55-1) :

- Key Features : Deuterated methyl ester, fluorine substituent, and acetoxy group.

- Comparison :

- Isotopic Labeling : Deuterium incorporation aids in metabolic studies, a feature absent in the target compound.

- Fluorine Effects : Fluorine’s electronegativity enhances binding affinity in drug-receptor interactions, unlike iodine’s role in coupling reactions .

Data Table: Key Structural and Functional Comparisons

*Estimated based on structural analysis.

Research Findings and Implications

Halogen Effects : The iodine in the target compound enables efficient participation in cross-coupling reactions, a significant advantage over chloro or bromo analogs .

Ester Group Influence : Methyl esters, while hydrolytically labile, are preferred in environments requiring minimal steric bulk, whereas ethyl or benzyl esters enhance stability at the cost of reactivity .

Protective Group Strategy: The Cbz group’s orthogonality to other protecting groups (e.g., benzyl ethers) allows sequential deprotection in multi-step syntheses, a critical feature absent in benzoylamino-protected analogs .

Synthetic Applications: The benzyloxy group in the target compound can be deprotected to a phenol, enabling further functionalization—a strategy paralleled in the synthesis of imidazo-benzodiazepines .

Biological Activity

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester, also known by its CAS number 56877-38-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino acid backbone : The presence of a carboxylic acid and an amine group.

- Iodo substitution : The iodo group enhances its reactivity and potential biological interactions.

- Benzyloxy group : This moiety can influence lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes, which may relate to its therapeutic potential in treating diseases like cancer and infections.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

| Study | Pathogen Tested | Result |

|---|---|---|

| E. coli | Significant inhibition observed | |

| S. aureus | Effective against methicillin-resistant strains (MRSA) | |

| E. faecalis | Moderate activity noted |

The methanolic extract containing this compound showed the highest antibacterial activity, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymatic activity has been a focus of research:

- Acetylcholinesterase (AChE) : Inhibition studies revealed an IC50 value indicating effective inhibition, suggesting potential use in neurodegenerative diseases.

- Butyrylcholinesterase (BChE) : Similar inhibitory effects were noted, which may enhance cognitive function by modulating cholinergic pathways.

The proposed mechanisms through which 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester exerts its biological effects include:

- Competitive Inhibition : Binding to active sites on enzymes such as AChE and BChE.

- Interaction with Cellular Targets : Potential modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Recent research has highlighted specific case studies involving this compound:

- Cancer Cell Lines : Studies demonstrated that the compound inhibited proliferation in HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines, suggesting anticancer properties.

- In Vivo Models : Animal studies indicated reduced tumor growth when treated with this compound, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic strategies for introducing the iodine substituent at the 3-position of the phenyl ring in this compound?

Electrophilic iodination is typically employed for aromatic iodination. A plausible method involves using iodine monochloride (ICl) or -iodosuccinimide (NIS) with a Lewis acid (e.g., FeCl₃) in a polar solvent like dichloromethane. The benzyloxy group at the 4-position may act as an ortho/para-directing group, favoring iodination at the 3-position due to steric and electronic effects. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the methyl ester group be confirmed spectroscopically?

The ester carbonyl (C=O) stretch appears at ~1740–1720 cm⁻¹ in IR spectroscopy. In -NMR, the methyl ester proton resonates as a singlet at δ ~3.6–3.7 ppm. For -NMR, the carbonyl carbon is observed at δ ~170–172 ppm. Comparative analysis with analogous esters (e.g., methyl propionate derivatives) can validate assignments .

Q. What purification techniques are suitable for isolating this compound after synthesis?

Column chromatography with silica gel and a hexane/ethyl acetate mobile phase (gradient elution) is effective. For larger-scale purification, recrystallization using solvents like ethanol or methanol may be employed, leveraging differences in solubility between the product and byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed, particularly with steric hindrance from the benzyloxy group?

Steric hindrance may reduce reaction efficiency. Strategies include:

- Using milder iodination agents (e.g., I₂/HIO₄ in acetic acid) to minimize side reactions.

- Employing directed ortho-metalation (DoM) with a temporary directing group (e.g., boronic esters) to enhance selectivity.

- Computational modeling (DFT) to predict substituent effects on transition states .

Q. What advanced spectroscopic methods resolve signal overlap in 1H^1H1H-NMR caused by complex substituents?

2D NMR techniques such as COSY (to identify coupled protons) and HSQC (to correlate - signals) are critical. For example, the benzyloxy group’s aromatic protons can be distinguished using NOESY to confirm spatial proximity to the iodine substituent .

Q. How does the Cbz-protecting group influence the compound’s stability under acidic/basic conditions?

The Cbz group is stable under basic conditions but cleaved by strong acids (e.g., HBr/acetic acid) or catalytic hydrogenation. Stability studies (TGA/DSC) show decomposition onset at ~200°C. For long-term storage, keep the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methyl ester .

Data Analysis and Contradictions

Q. Conflicting reports on the reactivity of the iodine substituent in cross-coupling reactions—how to reconcile these?

Discrepancies may arise from variations in catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), or solvent systems (DMF vs. THF). For Suzuki-Miyaura coupling, optimize using Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C. Contrasting results in literature often reflect differences in electronic effects from the benzyloxy group .

Q. Why do computational predictions of LogP for this compound deviate from experimental values?

Calculated LogP (e.g., via ChemDraw) may not account for intramolecular interactions (e.g., hydrogen bonding between the Cbz group and ester oxygen). Experimental determination using reverse-phase HPLC (C18 column, methanol/water mobile phase) provides more accurate hydrophobicity data .

Methodological Recommendations

Q. What kinetic studies are recommended to assess ester hydrolysis under physiological conditions?

Perform pH-dependent stability assays (pH 1–10, 37°C) with periodic sampling. Analyze hydrolysis products via LC-MS (ESI+ mode) and quantify using a calibration curve. Pseudo-first-order kinetics can model degradation rates, informing storage and handling protocols .

Q. How to validate synthetic intermediates when commercial standards are unavailable?

High-resolution mass spectrometry (HRMS, Q-TOF) confirms molecular formulas. For stereochemical validation, compare experimental optical rotation with literature values or use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.